(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide
Description
Properties
IUPAC Name |
(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S/c1-4-17-7-11-20(12-8-17)26-27-21(14-24)23-25-22(15-28-23)19-9-5-18(6-10-19)13-16(2)3/h5-12,15-16,26H,4,13H2,1-3H3/b27-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDQKFFEHVFNHH-SZXQPVLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide is a member of the thiazole family known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound has a complex structure characterized by the thiazole ring, which is often associated with various pharmacological activities. Its structural formula can be represented as follows:
Key Features:
- Thiazole Ring : Contributes to biological activity through interactions with biological macromolecules.
- Substituents : The ethyl and 2-methylpropyl groups enhance lipophilicity, potentially improving cellular uptake.
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action :
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cell lines.
Antibacterial Activity
Compounds in the thiazole class have been reported to possess antibacterial properties. In vitro studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.05 - 0.4 µg/mL |
| Escherichia coli | 0.5 - 1.0 µg/mL |
| Pseudomonas aeruginosa | 1.0 - 2.0 µg/mL |
Antiviral Activity
Emerging research suggests that thiazole derivatives may also exhibit antiviral properties. Preliminary data indicates activity against certain viral strains, possibly through interference with viral replication processes.
Antiparasitic Activity
Thiazoles have shown promise in antiparasitic applications, particularly against protozoan parasites such as Trypanosoma species, which are responsible for diseases like Chagas disease.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for anticancer activity. The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer effects .
Case Study 2: Antibacterial Screening
In another study focusing on antibacterial properties, several thiazole derivatives were screened against various bacterial strains. The compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives similar to (2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide have shown effectiveness against both bacterial and fungal pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antimicrobial efficacy .
Case Studies
-
Anticancer Evaluation :
- A study focused on synthesizing various thiazole derivatives, including the target compound, showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .
- Antimicrobial Screening :
Potential Applications
The unique structure of this compound positions it as a versatile candidate for:
- Drug Development : Its anticancer and antimicrobial properties make it suitable for further exploration in pharmaceutical formulations.
- Research : As a model compound in studies investigating the mechanisms of action of thiazole derivatives against various diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural motifs with several thiazole and triazole derivatives reported in the literature. Below is a comparative analysis:
Analog 1: N-[4-(Dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
- Structure: Differs in substituents: 4-(Dimethylamino)phenyl vs. 4-ethylanilino (electron-donating dimethylamino vs. ethyl-substituted aniline). 3-Nitrophenyl vs. 4-(2-methylpropyl)phenyl (electron-withdrawing nitro group vs. hydrophobic branched alkyl chain).
- The ethylanilino group in the target compound may improve lipophilicity and membrane permeability compared to the dimethylamino analog .
Analog 2: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide
- The acetamide group in Analog 2 may confer metabolic stability compared to the cyanide group in the target compound .
Analog 3: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structure: A thiazole-acetamide with a morpholino group and chlorophenyl substituent.
- Chlorophenyl substituents (as in Analog 3) are associated with halogen bonding, absent in the target compound’s alkyl-substituted phenyl group .
Comparative Data Table
Research Findings and Implications
Spectroscopic Characterization
- Infrared (IR) and NMR data for Analog 2 (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) provide a benchmark for validating the target compound’s functional groups .
Q & A
Q. What are the established synthetic pathways for (2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, thiazole ring formation may start with cyclization of thiourea derivatives with α-haloketones, followed by introduction of the carboximidoyl cyanide group via nucleophilic substitution. Key steps include:
- Condensation: Reacting 4-(2-methylpropyl)phenyl isothiocyanate with ethyl 2-cyanoacetate to form a thiazole precursor.
- Functionalization: Introducing the 4-ethylanilino group via Schiff base formation under acidic conditions.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Optimizing solvent polarity and temperature (e.g., reflux in ethanol at 80°C) improves yields to >85% .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., ethylanilino protons at δ 1.2–1.4 ppm for CH3 and δ 3.3 ppm for NH; thiazole C=N at ~160 ppm) .
- FT-IR: Identify key functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, thiazole C=N at 1650 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C24H25N4S: 413.18) .
Q. How do the electron-withdrawing groups (e.g., cyanide, thiazole) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer: The cyanide and thiazole groups enhance electrophilicity at the carboximidoyl carbon, making it susceptible to nucleophilic attack (e.g., by amines or alcohols). Reactivity can be probed via:
- Kinetic Studies: Monitor reactions with benzylamine in DMF at varying temperatures (25–60°C) to determine activation energy.
- Hammett Analysis: Correlate substituent effects on reaction rates using para-substituted anilines .
Q. What strategies are recommended for assessing and optimizing purity (>98%) during synthesis?
- Methodological Answer:
- Chromatographic Methods: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Recrystallization: Optimize solvent mixtures (e.g., ethanol/dichloromethane) to remove byproducts.
- Elemental Analysis: Confirm C, H, N, S percentages within ±0.3% of theoretical values .
Q. How stable is this compound under standard laboratory storage conditions (e.g., light, temperature, humidity)?
- Methodological Answer:
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- Light Sensitivity: Expose to UV (365 nm) for 48 hours; monitor nitrile group stability via IR .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported reaction yields for analogous thiazole derivatives?
- Methodological Answer: Discrepancies often arise from competing side reactions (e.g., hydrolysis of the cyanide group). Address this by:
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation.
- Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to identify transition states favoring byproducts .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence and transformation products in aquatic systems?
- Methodological Answer:
- Hydrolysis Studies: Incubate in buffered solutions (pH 4–9) at 25°C; quantify degradation products via LC-MS.
- Photolysis: Expose to simulated sunlight (Xe lamp, λ >290 nm) and identify radicals via EPR spectroscopy.
- Ecotoxicology: Assess Daphnia magna toxicity (48h LC50) to model ecological risks .
Q. What in vitro assays are suitable for probing this compound’s bioactivity, such as kinase inhibition or antimicrobial effects?
- Methodological Answer:
- Kinase Profiling: Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) with ATP-Glo assays to measure IC50 values.
- Antimicrobial Screening: Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via microbroth dilution (MIC determination) .
Q. How can computational methods (e.g., molecular docking, QSAR) predict binding affinities or optimize derivatives for target proteins?
- Methodological Answer:
Q. What strategies resolve discrepancies between theoretical and experimental elemental analysis data (e.g., C/H/N percentages)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
